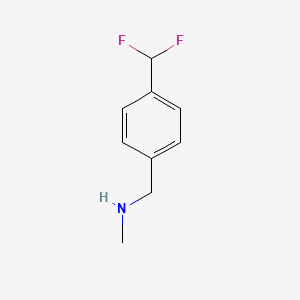

1-(4-(difluoromethyl)phenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-[4-(difluoromethyl)phenyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5,9,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMPXKYNHMBIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Difluoromethylated Aromatic Precursors

A common approach involves nucleophilic substitution of a halogenated aromatic compound bearing a difluoromethyl substituent with a methylamine derivative. For example, related trifluoromethylated phenylamines have been synthesized by reacting hydroxy- or chloro-substituted aromatic precursors with amines under basic conditions and elevated temperatures.

Example from Related Trifluoromethyl Compounds :

N-methyl-3-hydroxy-3-(phenyl)propylamine reacts with 1-chloro-4-(trifluoromethyl)benzene in the presence of potassium hydroxide or sodium hydroxide in dimethylsulfoxide (DMSO) at 100 °C for 10–20 hours, yielding the corresponding N-methylated phenylamine derivative in about 87–88% yield.

This method suggests that a similar approach could be adapted for difluoromethyl analogs by using 1-chloro-4-(difluoromethyl)benzene or related electrophiles.

| Parameter | Typical Condition |

|---|---|

| Solvent | Dimethylsulfoxide (DMSO) |

| Base | Potassium hydroxide or sodium hydroxide |

| Temperature | 100 °C |

| Reaction Time | 10–20 hours |

| Work-up | Extraction with toluene, washing, drying |

| Yield | 87–88% (for trifluoromethyl analogs) |

Use of Difluoromethyl Phenyl Sulfone and Azide Intermediates

Recent literature reports the synthesis of difluoromethylated aromatic compounds via azidodifluoromethyl phenyl sulfone intermediates, which can be converted into various difluoromethylated aromatic amines through cycloaddition and substitution reactions.

-

- Synthesis of azidodifluoromethyl phenyl sulfone from difluoromethyl phenyl sulfone.

- Conversion of azide intermediates to difluoromethylated amines via reduction or substitution.

-

- High yields (up to 98% for some intermediates).

- Multi-gram scale synthesis feasible.

- Allows for introduction of difluoromethyl groups with precise control.

| Step | Conditions |

|---|---|

| Azide formation | Room temperature stirring with KF in CD3OD |

| Cycloaddition or substitution | Heating in DMF at 80 °C for 2 hours |

| Purification | Silica-gel chromatography |

| Yields | 69–98% depending on step |

One-Pot Synthesis Using Trifluoromethylhydrazine Derivatives (Related Chemistry)

Though focused on trifluoromethyl derivatives, one-pot synthesis methods using di-Boc trifluoromethylhydrazine and dialdehydes/diketones provide insights into efficient fluorinated amine synthesis. These methods involve:

- Formation of N-trifluoromethyl pyrazoles via cyclization.

- Use of strong acids and dichloromethane to suppress side reactions.

- Potential adaptation for difluoromethyl analogs with appropriate hydrazine derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

Base Selection : Potassium hydroxide and sodium hydroxide are effective bases for deprotonation and nucleophilic activation in substitution reactions involving difluoromethylated aromatic compounds.

Solvent Choice : Dimethylsulfoxide (DMSO) is preferred for its ability to dissolve both organic and inorganic reagents and to withstand high temperatures without decomposition.

Temperature and Time : Elevated temperatures (~100 °C) and prolonged reaction times (10–20 hours) are necessary to achieve high conversion rates in nucleophilic aromatic substitution reactions.

Purification : Extraction with organic solvents (e.g., toluene), washing with brine or sodium chloride solution, and drying over anhydrous sodium sulfate are standard steps to isolate the product.

Yield and Scalability : Yields in the range of 87–98% have been reported for related compounds, indicating these methods are efficient and scalable for industrial applications.

Chemical Reactions Analysis

1-(4-(Difluoromethyl)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)-N-methylmethanamine has a wide range of applications in scientific research:

Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, and other biochemical interactions .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-methylmethanamine

- Structure: Mono-fluoro substitution at the para position.

- Properties : The single fluorine atom increases electronegativity but lacks the steric bulk of –CF₂H. This compound is reported as a biochemical reagent, suggesting utility in biological assays .

- Comparison: The difluoromethyl group in the target compound may enhance lipophilicity (logP) and metabolic stability compared to the mono-fluoro analog, as –CF₂H is less polarizable than –F but more resistant to oxidative degradation .

1-(4-Fluoro-3-(trifluoromethyl)phenyl)-N-methylmethanamine

- Structure : Combines a para-fluoro and meta-trifluoromethyl (–CF₃) group.

- Properties : The –CF₃ group is strongly electron-withdrawing, reducing the basicity of the amine (pKa predicted: 8.62) .

Variations in the Amine Moiety

2-(4-Fluorophenoxy)-N-methylethanamine

- Structure : Contains an ether-linked ethanamine chain instead of a direct phenyl-methanamine bond.

- Properties : The ether oxygen increases polarity, likely reducing blood-brain barrier permeability compared to the target compound. This structural difference may limit its utility in central nervous system-targeted applications .

N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine hydrochloride

- Structure : Incorporates a piperidine ring and a benzyl group.

- Properties : The cyclic amine enhances conformational rigidity, which could improve receptor selectivity but complicate synthesis. The target compound’s simpler structure may offer synthetic advantages .

Heterocyclic Analogs

1-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

- Structure : Difluoromethyl-substituted pyrazole ring.

- Properties : The pyrazole ring introduces nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity. Such heterocycles are common in agrochemicals, suggesting the target compound’s benzene core may be more suited for pharmaceutical applications .

Biological Activity

1-(4-(Difluoromethyl)phenyl)-N-methylmethanamine, often referred to by its chemical structure or CAS number (1549390-86-4), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a phenyl ring and an N-methylmethanamine moiety. This unique structure may influence its interaction with biological targets, potentially enhancing its pharmacological properties.

The biological activity of this compound is primarily associated with its interactions at the molecular level:

- Receptor Interaction : The difluoromethyl group may enhance binding affinity to specific receptors, potentially modulating signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 0.05 | Tubulin polymerization inhibition |

| Compound B | HL-60 (Leukemia) | 0.08 | Induction of apoptosis |

These findings suggest that the compound may also possess anticancer properties, warranting further investigation.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures exhibit neuroprotective effects in models of neurodegenerative diseases. The proposed mechanism includes:

- Reduction of Oxidative Stress : By modulating antioxidant pathways, these compounds can protect neuronal cells from oxidative damage.

- Modulation of Neurotransmitter Levels : Some studies indicate that such compounds can influence neurotransmitter systems, potentially improving cognitive functions.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of difluoromethyl-substituted phenyl compounds. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent cytotoxicity.

Study 2: Neuroprotective Potential

Another research article highlighted the neuroprotective potential of similar compounds in animal models. The study reported significant improvements in behavioral tests and reduced markers of neuroinflammation after treatment with these compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(4-(difluoromethyl)phenyl)-N-methylmethanamine in laboratory settings?

- Methodological Answer : Researchers must wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Waste should be segregated into halogenated organic containers and processed via incineration or specialized treatment to prevent environmental contamination. Regular safety audits and training on spill management (e.g., neutralization with activated carbon) are critical .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A two-step approach is typical:

Friedel-Crafts alkylation : React 4-difluoromethylbenzene with chloroacetyl chloride under AlCl₃ catalysis to form 1-(4-(difluoromethyl)phenyl)chloroethane.

Methylamine substitution : Treat the intermediate with methylamine in anhydrous THF at 60°C for 12 hours, followed by purification via vacuum distillation (yield: 68–72%) .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the difluoromethyl group (δ ~5.8 ppm, triplet) and methylamine moiety (δ ~2.3 ppm, singlet).

- LC-MS (ESI+) : Molecular ion peak at m/z 186.1 [M+H]⁺.

- FT-IR : Stretching vibrations for C-F (1150–1250 cm⁻¹) and N-H (3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in different solvent systems?

- Methodological Answer :

- Controlled Solvent Screening : Test reactivity in polar aprotic (e.g., DMF, DMSO) vs. non-polar (toluene) solvents under standardized conditions (e.g., 25°C, inert atmosphere).

- Computational Solvation Models : Use COSMO-RS simulations to predict solvation effects on reaction pathways.

- Kinetic Isotope Effects (KIE) : Compare deuterated vs. non-deuterated solvents to identify solvent participation in rate-determining steps .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability.

- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-protein binding stability over 100 ns trajectories.

- QSAR Modeling : Train models using descriptors like logP and polar surface area to predict blood-brain barrier permeability .

Q. How can theoretical frameworks be integrated into experimental design for studying the compound’s pharmacokinetic properties?

- Methodological Answer :

- Compartmental Pharmacokinetic Models : Use Wagner-Nelson method for absorption rate estimation.

- In Vitro-In Vivo Extrapolation (IVIVE) : Corrogate hepatic microsomal clearance data with physiologically based pharmacokinetic (PBPK) models.

- Theoretical Basis : Align with Michaelis-Menten kinetics for enzyme-mediated metabolism and Fick’s law for passive diffusion .

Data Contradiction & Validation

Q. How should discrepancies in reported solubility profiles of this compound be addressed?

- Methodological Answer :

- Standardized Shake-Flask Method : Measure solubility in PBS (pH 7.4) and ethanol at 25°C using HPLC-UV quantification (λ = 254 nm).

- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution (ΔG°sol) via van’t Hoff plots.

- Cross-Lab Validation : Collaborate with independent labs to replicate results under identical conditions .

Experimental Design Optimization

Q. What strategies enhance the reproducibility of catalytic hydrogenation steps in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Compare Pd/C (5% w/w) vs. Raney Ni in methanol at 50 psi H₂.

- In Situ Monitoring : Use ReactIR to track H₂ uptake and intermediate formation.

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, pressure, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.